![molecular formula C15H21BO4 B1589386 Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 473596-87-1](/img/structure/B1589386.png)
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as MBT, is a boron-based compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. MBT has a wide range of properties that make it an attractive choice for scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used in the synthesis of boric acid ester intermediates with benzene rings. Huang et al. (2021) described its synthesis through a three-step substitution reaction. The compound’s structure was confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Additionally, its molecular structure was investigated using density functional theory (DFT), which showed consistency with X-ray diffraction results. The molecular electrostatic potential and frontier molecular orbitals were also analyzed, revealing some physicochemical properties of the compound (Huang et al., 2021).
Vibrational Properties Studies
Wu et al. (2021) conducted studies on the vibrational properties of related compounds, highlighting the significance of such compounds in understanding the vibrational absorption bands and the molecular structures optimized by DFT. This work provides insights into the comparative analysis of spectroscopic data, geometrical parameters, and molecular properties (Wu et al., 2021).
Application in Pd-catalyzed Borylation
Takagi and Yamakawa (2013) explored the use of similar compounds in the Pd-catalyzed borylation of arylbromides, demonstrating its effectiveness in the borylation process and its potential for synthesizing diverse arenes (Takagi & Yamakawa, 2013).
Exploration in Cytoprotection
In a study by Wang and Franz (2018), a related compound was used to investigate its potential in cytoprotection against oxidative stress. This research sheds light on the compound's ability to release chelators under oxidative stress conditions, highlighting its potential therapeutic applications (Wang & Franz, 2018).
Suzuki-Miyaura Cross-Coupling
Rheault et al. (2009) utilized similar compounds in Suzuki–Miyaura cross-coupling processes to create a variety of heteroaryl-substituted benzimidazoles, underscoring the compound’s role in facilitating diverse chemical syntheses (Rheault, Donaldson, & Cheung, 2009).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) researched the use of similar compounds in the detection of hydrogen peroxide vapor. This work highlights its potential in the development of organic thin-film fluorescence probes for explosive detection (Fu et al., 2016).
properties
IUPAC Name |
methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-9-11(13(17)18-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWYSWPXDSHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454770 | |
Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
473596-87-1 | |
Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-methoxycarbonylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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